Cas no 690260-92-5 (Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester)

Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester
- 3-Bromo-5-iodo-benzoic acid tert-butyl ester
- 1-Ethoxy-3,4-difluoro-2-methoxybenzene
- MFCD22123728
- AREWIKXENJBJKN-UHFFFAOYSA-N
- QCB26092
- C11H12BrIO2
- DB-120106
- tert-butyl 3-bromo-5-iodobenzoate
- A1-41854
- DTXCID101704086
- SCHEMBL3498781
- t-Butyl 3-bromo-5-iodobenzoate
- 1,1-dimethylethyl 3-bromo-5-iodobenzoate
- CS-0192615
- 3-bromo-5-iodo-benzoic acid tert-butyl ester
- E92156
- 973-958-9
- 3-bromo-5-iodo-benzoicacidtert-butylester
- DTXSID501273520
- 690260-92-5
-
- MDL: MFCD22123728
- インチ: InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
- InChIKey: AREWIKXENJBJKN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 381.90654Da
- どういたいしつりょう: 381.90654Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559957-250 mg |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 250MG |
€191.50 | 2022-12-10 | ||
abcr | AB559957-1g |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 1g |
€406.20 | 2023-08-31 | ||
abcr | AB559957-1 g |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 1g |
€406.20 | 2022-12-10 | ||
abcr | AB559957-500mg |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 500mg |
€304.40 | 2023-08-31 | ||
Matrix Scientific | 236662-5g |
tert-Butyl 3-bromo-5-iodobenzoate, 95% |
690260-92-5 | 95% | 5g |
$1,403.00 | 2023-01-09 | |
abcr | AB559957-500 mg |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 500MG |
€304.40 | 2022-12-10 | ||
abcr | AB559957-250mg |
tert-Butyl 3-bromo-5-iodobenzoate; . |
690260-92-5 | 250mg |
€191.50 | 2023-08-31 |
Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester 関連文献
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl esterに関する追加情報
Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester (CAS No. 690260-92-5): A Comprehensive Overview
Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester, identified by its CAS number CAS No. 690260-92-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of potential applications in synthetic chemistry, medicinal chemistry, and material science. The presence of both bromo and iodo substituents on the benzene ring, combined with the protective dimethyl ether group, makes it a versatile intermediate for various chemical transformations.
The< strong>3-bromo-5-iodo substitution pattern on the benzene core imparts distinct reactivity that is highly valuable for constructing more complex molecular architectures. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in the synthesis of biaryl compounds and other heterocyclic systems. The< strong>1,1-dimethylethyl ester group not only provides stability to the molecule but also serves as a handle for further functionalization via hydrolysis or transesterification reactions.
In recent years, there has been a surge in research focused on developing novel methodologies for the synthesis of aryl halides due to their widespread use as key intermediates in pharmaceuticals and agrochemicals. The< strong>Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester compound has been explored in several innovative synthetic protocols that aim to improve yield and selectivity. For instance, recent studies have demonstrated its utility in the preparation of complex organic molecules through palladium-catalyzed cross-coupling reactions. These advancements highlight the compound's importance as a building block in modern synthetic organic chemistry.
The pharmaceutical industry has shown particular interest in< strong>Benzoic acid derivatives, owing to their diverse biological activities. While< strong>Benzoic acid itself is well-known for its antimicrobial properties and its role as an intermediate in drug synthesis, substituted benzoic acids offer enhanced functional diversity. The< strong>3-bromo-5-iodo configuration of this compound suggests potential applications in the development of new therapeutic agents. Researchers are investigating its derivatives for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The structural motifs present in this molecule make it an attractive candidate for further medicinal chemistry investigations.
The use of< strong>1,1-dimethylethyl ester groups in organic synthesis is not uncommon due to their stability under a variety of reaction conditions. This protecting group allows for selective functionalization at other positions on the molecule without affecting the ester moiety. Such stability is particularly advantageous when dealing with sensitive functional groups or when multiple synthetic steps are required to construct a target molecule. The< strong>Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester thus serves as a valuable tool for synthetic chemists seeking to develop complex molecular frameworks efficiently.
In material science applications, aryl halides like< strong>Benzoic acid derivatives are employed in the synthesis of liquid crystals, organic semiconductors, and advanced polymers. The< strong>3-bromo-5-iodo substitution pattern can influence the electronic properties of the benzene ring, making it suitable for tuning the characteristics of materials used in optoelectronic devices. Recent research has explored its use in creating novel liquid crystal phases with improved thermal stability and optical properties. These developments underscore the compound's relevance beyond traditional pharmaceutical applications.
The synthesis of< strong>Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on pre-functionalized benzoic acid derivatives followed by protection with an ethyl group at the methyl position. Advances in catalytic methods have enabled more efficient preparations of these compounds without excessive waste generation. Such improvements align with growing environmental concerns within the chemical industry and reflect a shift toward greener synthetic methodologies.
The< strong>CAS No. 690260-92-5 registry number ensures that researchers can reliably identify and procure this compound from reputable suppliers worldwide. This standardized identification system is crucial for maintaining consistency across scientific literature and industrial applications. As more studies are published on< strong>Benzoic acid derivatives, particularly those featuring bromo and iodo substituents like this one, its significance as a research tool continues to grow.
In conclusion,< strong>Benzoic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for synthetic chemists working on complex molecular architectures while also holding promise for future developments in pharmaceuticals and materials science. As research progresses using this compound as a starting point or building block,< strong>CAS No.< strong>690260-92-5< strong>, will continue to be associated with innovative chemical solutions.
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